Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-
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Overview
Description
2,2’-(Ethane-1,2-diylbis(oxy))bis(N,N-diphenylacetamide) is a synthetic organic compound characterized by its unique structure, which includes two diphenylacetamide groups connected by an ethane-1,2-diylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diylbis(oxy))bis(N,N-diphenylacetamide) typically involves the reaction of ethane-1,2-diol with N,N-diphenylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an organic solvent such as ethanol or methanol. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diylbis(oxy))bis(N,N-diphenylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2’-(Ethane-1,2-diylbis(oxy))bis(N,N-diphenylacetamide) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2,2’-(Ethane-1,2-diylbis(oxy))bis(N,N-diphenylacetamide) exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[ethane-1,2-diylbis(oxy)]bisethyl dinitrate
- 2,2’-[ethane-1,2-diylbis(oxy)]bis(N-benzyl-N-methylethanamine)
- 2,2’-[ethane-1,2-diylbis(oxy)]bisethyl diacetate
Uniqueness
What sets 2,2’-(Ethane-1,2-diylbis(oxy))bis(N,N-diphenylacetamide) apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
43133-08-0 |
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Molecular Formula |
C30H28N2O4 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-[2-[2-oxo-2-(N-phenylanilino)ethoxy]ethoxy]-N,N-diphenylacetamide |
InChI |
InChI=1S/C30H28N2O4/c33-29(31(25-13-5-1-6-14-25)26-15-7-2-8-16-26)23-35-21-22-36-24-30(34)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-24H2 |
InChI Key |
COJFPEDVPOMTDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COCCOCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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